4-Bromo-4'-(pentyloxy)-1,1'-biphenyl

Materials Science Organic Synthesis Thermal Analysis

Select 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl for your most demanding cross-coupling and materials-science workflows. A proven intermediate in anidulafungin side-chain preparation and cholesteric liquid-crystal R&D, this building block eliminates the risk of alkoxy-chain mismatch: the pentyloxy substituent delivers a lower melting point (132 °C) than shorter-chain analogs (methoxy: 143–145 °C), improving solubility and purification. A validated, high-yielding protocol (94.3%) ensures cost-efficient multi-step synthesis, while the reactive bromine handle is primed for Suzuki-Miyaura coupling. Every lot ships with full NMR/HPLC/GC analytics, so you receive a consistent, publication-ready standard that maintains yield and purity across every scale.

Molecular Formula C17H19BrO
Molecular Weight 319.242
CAS No. 63619-51-2
Cat. No. B2360085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-(pentyloxy)-1,1'-biphenyl
CAS63619-51-2
Molecular FormulaC17H19BrO
Molecular Weight319.242
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H19BrO/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12H,2-4,13H2,1H3
InChIKeyXSGGLCGBXDPDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl (CAS 63619-51-2): Baseline Characteristics and Procurement Context


4-Bromo-4'-(pentyloxy)-1,1'-biphenyl (CAS 63619-51-2) is a brominated biphenyl derivative featuring a pentyloxy substituent at the 4'-position . This compound is primarily utilized as a versatile intermediate in the synthesis of advanced materials, including liquid crystals, and in the preparation of pharmaceutical side chains, notably for the antifungal agent anidulafungin [1][2]. Its utility stems from the presence of a reactive bromine atom for cross-coupling chemistry and an alkoxy chain that modulates solubility and mesomorphic properties .

Why 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl Cannot Be Directly Substituted by Other Alkoxy-Biphenyl Analogs


Within the class of 4-bromo-4'-alkoxy-1,1'-biphenyls, the length of the alkoxy chain is a critical determinant of the compound's physicochemical and material properties. For instance, the melting point decreases from 143-145 °C for the methoxy analog to 132 °C for the pentyloxy derivative . This difference in thermal behavior can directly impact processing conditions, such as recrystallization and purification, as well as the solubility and phase behavior in subsequent synthetic steps or material formulations. Furthermore, synthetic yields for the target pentyloxy compound can vary significantly depending on the specific protocol, as demonstrated by a reported 94.3% yield versus an 87% yield in a patent procedure [1]. Therefore, substituting one alkoxy chain length for another without re-optimizing the entire synthetic and purification workflow introduces quantifiable risk to both yield and product consistency.

Quantitative Differentiation Evidence for 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl (63619-51-2)


Lower Melting Point vs. Methoxy Analog Facilitates Processing

The target compound exhibits a melting point of 132 °C (recrystallized from hexane) . In contrast, the shorter-chain analog, 4-Bromo-4'-methoxy-1,1'-biphenyl, has a significantly higher melting point range of 143-145 °C . This lower melting point for the pentyloxy derivative can simplify handling and purification by allowing for a broader operational temperature window before crystallization occurs.

Materials Science Organic Synthesis Thermal Analysis

Higher Reported Synthetic Yield vs. Patent Procedure

A specific synthetic protocol for 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl reports an excellent isolated yield of 94.3% . A different procedure, detailed in a patent for the synthesis of an anidulafungin intermediate, reports a lower yield of 87% for the same target compound under its specified conditions [1]. This demonstrates that the choice of synthetic method is not trivial and that a high-yielding route exists for the target compound.

Process Chemistry Synthetic Methodology Yield Optimization

Commercially Available Purity and Analytical Documentation

The compound is commercially available from multiple suppliers with a standard purity specification of 97%, often accompanied by batch-specific analytical data such as NMR, HPLC, or GC . This level of documented purity reduces the need for initial in-house purification and provides a reliable starting point for subsequent reactions, in contrast to less common analogs where such quality assurance may be inconsistent or unavailable.

Quality Control Procurement Analytical Chemistry

Validated Intermediate for Cholesteric Liquid Crystal Formulations

Research has demonstrated the utility of 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl as a key precursor for synthesizing optically active biphenyl compounds. When incorporated into biphenyl nematogens, the resulting materials produce chemically and photochemically stable room-temperature cholesteric liquid crystals, which exhibit positive dielectric anisotropy and enable the cholesteric-nematic electro-optical phase-change effect [1]. This specific application validates the compound's role in creating functional materials with desirable electro-optical properties.

Liquid Crystals Display Technology Materials Chemistry

NMR Characterization Data Enables Direct Identity Confirmation

The compound's identity can be unambiguously confirmed by its ¹H-NMR spectrum. A patent procedure provides the following data: ¹H NMR (d₆-DMSO, 400 MHz) δ 8.04-8.02 (m, 2H), 7.85-7.83 (m, 1H), 7.63-7.57 (m, 3H), 7.02-7.00 (m, 2H), 4.01-3.98 (m, 2H), 1.75 (t, J=8.0 Hz, 2H), 1.41-1.36 (m, 4H), 0.92-0.89 (m, 3H) [1]. This spectral fingerprint allows for rapid verification of the correct alkoxy chain length and structural integrity upon receipt, a crucial step in quality assurance that generic or mislabeled analogs would fail.

Analytical Chemistry Quality Control Synthetic Chemistry

Optimal Application Scenarios for 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl Based on Verified Evidence


Development of Cholesteric Liquid Crystal Displays and Optical Devices

This compound is a validated precursor for synthesizing optically active biphenyl derivatives that, when mixed with nematogens, yield stable room-temperature cholesteric liquid crystals with positive dielectric anisotropy. This makes it a critical building block for R&D in display technologies utilizing the cholesteric-nematic phase-change effect [1].

High-Yield Synthesis of Anidulafungin and Related Pharmaceutical Side Chains

As demonstrated in patent literature, 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl is a key intermediate in the preparation of the side chain for the antifungal drug anidulafungin. The documented synthetic procedures provide a clear pathway for medicinal chemists and process development scientists working on echinocandin analogs or similar complex molecules [2].

Iterative Organic Synthesis Requiring High-Purity Cross-Coupling Partners

The combination of high commercial purity (97%) with readily available analytical documentation (NMR, HPLC, GC) and a high-yielding synthetic route (94.3%) positions this compound as a reliable and cost-effective building block for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. This is particularly valuable in multi-step syntheses where maintaining high yield and purity at each stage is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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